1-ethyl-3-methyl-1H-pyrazole

Beschreibung

BenchChem offers high-quality 1-ethyl-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

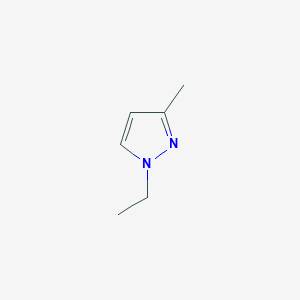

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-4-6(2)7-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUGFSHWYDKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475601 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-57-9 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Modern Perspective on Pyrazole Synthesis

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] Its structural versatility and diverse biological activities make it a "privileged scaffold" in modern drug discovery.[3] The specific compound, 1-ethyl-3-methyl-1H-pyrazole, serves as a valuable building block and intermediate. This guide, intended for researchers and development scientists, moves beyond simple procedural outlines. It aims to provide a deep, mechanistic understanding of the primary synthetic strategies, emphasizing the chemical logic that underpins experimental design and troubleshooting. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—enabling you to adapt and optimize these methods with confidence.

Chapter 1: Strategic Analysis of Synthesis

A robust synthetic plan begins with a logical deconstruction of the target molecule. For 1-ethyl-3-methyl-1H-pyrazole, retrosynthetic analysis reveals two principal and highly practical approaches.

-

N-Alkylation Strategy: This approach involves the formation of the N1-ethyl bond as the key step. The disconnection leads back to a pre-formed pyrazole ring, specifically 3-methylpyrazole, and a suitable two-carbon electrophile (ethylating agent). This is often the most direct route, provided the starting pyrazole is readily available.

-

Cyclocondensation Strategy: This is a more fundamental approach where the pyrazole ring itself is constructed. The disconnection breaks the N-N and C-N bonds of the heterocycle, leading to ethylhydrazine and a 1,3-dicarbonyl synthon, such as acetylacetone. This method builds the core scaffold and installs the substituents simultaneously.

Caption: Retrosynthetic analysis of 1-ethyl-3-methyl-1H-pyrazole.

Chapter 2: Synthetic Route I: N-Alkylation of 3-Methylpyrazole

This method is predicated on the nucleophilicity of the pyrazole ring nitrogen. The process involves deprotonation of 3-methylpyrazole followed by an SN2 reaction with an ethylating agent.

Core Challenge: Regioselectivity

The primary scientific hurdle in this approach is controlling the site of alkylation. The 3-methylpyrazole anion is an ambident nucleophile, presenting two nitrogen atoms for electrophilic attack. This leads to the potential formation of two constitutional isomers: the desired 1-ethyl-3-methyl-1H-pyrazole and the undesired 1-ethyl-5-methyl-1H-pyrazole .[4]

Caption: Regioselectivity in the N-alkylation of 3-methylpyrazole.

Causality of Experimental Choices for N1-Selectivity

Achieving high regioselectivity for the N1 isomer is a function of sterics and reaction conditions. The methyl group at the C3 position provides steric hindrance around the adjacent N2 nitrogen. By carefully selecting the base and solvent, we can exploit this hindrance to favor alkylation at the less-hindered N1 position.[5]

-

Base and Solvent: A strong base is required to fully deprotonate the pyrazole N-H. Sodium hydride (NaH) is an excellent choice as it forms the pyrazolate anion irreversibly. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the anion, allowing the inherent steric factors to dominate the reaction outcome.[5]

-

Alkylating Agent: While various ethylating agents can be used (ethyl halides, diethyl sulfate), ethyl iodide is often chosen for its high reactivity due to the excellent leaving group ability of iodide.[5]

Detailed Experimental Protocol: N1-Selective Ethylation

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[5]

Workflow Diagram

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-ethyl-3-methyl-1H-pyrazole

Introduction: The Significance of 1-ethyl-3-methyl-1H-pyrazole

1-ethyl-3-methyl-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities. Substituted pyrazoles are integral components of numerous pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents. The specific substitution pattern of an ethyl group at the 1-position and a methyl group at the 3-position imparts distinct physicochemical properties to the molecule, influencing its biological activity and potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the primary synthetic routes to 1-ethyl-3-methyl-1H-pyrazole, offering detailed protocols and mechanistic insights for researchers and professionals in the chemical sciences.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 1-ethyl-3-methyl-1H-pyrazole can be approached via two principal and logically sound strategies:

-

The Knorr Pyrazole Synthesis: A classical and convergent approach where the pyrazole ring is constructed from acyclic precursors in a single cyclization step.

-

N-Alkylation of a Pre-formed Pyrazole Core: A linear approach where a pre-existing 3-methylpyrazole is functionalized with an ethyl group at the desired nitrogen atom.

Each pathway presents its own set of advantages and challenges, particularly concerning regioselectivity, which will be a central theme of our discussion.

Part 1: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of 1-ethyl-3-methyl-1H-pyrazole, the logical precursors are pentane-2,4-dione (also known as acetylacetone) and ethylhydrazine .

The Mechanistic Underpinnings and the Challenge of Regioselectivity

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl groups of pentane-2,4-dione, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[1]

A critical consideration in this synthesis is regioselectivity . Since ethylhydrazine is an unsymmetrical hydrazine, the initial nucleophilic attack can occur from either the substituted or the unsubstituted nitrogen atom. This can lead to the formation of two possible regioisomers: 1-ethyl-3,5-dimethyl-1H-pyrazole and the desired 1-ethyl-3-methyl-1H-pyrazole . The reaction of acetylacetone with semicarbazide derivatives has been studied, providing insights into the complexities of these condensation reactions.[3][4]

The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions. Generally, the more nucleophilic and less sterically hindered nitrogen atom of the hydrazine derivative preferentially attacks the more electrophilic carbonyl group of the dicarbonyl compound. In ethylhydrazine, the ethyl group is electron-donating, which slightly increases the nucleophilicity of the substituted nitrogen. However, it also introduces steric bulk. The reaction conditions, such as pH, can be optimized to favor the formation of one isomer over the other.[5]

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Knorr Synthesis

This protocol is a generalized procedure based on established principles of the Knorr synthesis.[3][6] Optimization may be required to maximize the yield of the desired regioisomer.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Pentane-2,4-dione | 100.12 | 50 | 5.0 g (5.1 mL) |

| Ethylhydrazine oxalate | 150.11 | 55 | 8.26 g |

| Sodium Acetate | 82.03 | 110 | 9.02 g |

| Ethanol | 46.07 | - | 100 mL |

| Water | 18.02 | - | 50 mL |

| Diethyl Ether | 74.12 | - | As needed |

| Anhydrous MgSO₄ | 120.37 | - | As needed |

Procedure:

-

Preparation of Ethylhydrazine Free Base: In a flask, dissolve ethylhydrazine oxalate (8.26 g, 55 mmol) and sodium acetate (9.02 g, 110 mmol) in water (50 mL). Gently warm the mixture to facilitate dissolution and the liberation of the free ethylhydrazine.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentane-2,4-dione (5.0 g, 50 mmol) in ethanol (100 mL).

-

Reaction: To the ethanolic solution of pentane-2,4-dione, add the aqueous solution of ethylhydrazine. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the remaining aqueous solution, add diethyl ether (50 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The resulting oil will be a mixture of regioisomers. Purification by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is necessary to isolate the 1-ethyl-3-methyl-1H-pyrazole isomer.

Part 2: N-Alkylation of 3-Methylpyrazole

An alternative and often more regioselective approach is the direct alkylation of a pre-existing pyrazole ring. In this case, 3-methylpyrazole serves as the starting material, which is then ethylated.

Mechanistic Considerations and Controlling Regioselectivity

The N-alkylation of an unsymmetrical pyrazole like 3-methylpyrazole can lead to two products: 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole . The ratio of these products is highly dependent on several factors that influence the site of electrophilic attack.[7][8]

-

Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In 3-methylpyrazole, the N1 nitrogen is adjacent to the methyl group, while the N2 nitrogen is adjacent to a hydrogen atom. Therefore, sterically, the N2 position is more accessible.

-

Electronic Effects: The methyl group at the C3 position is weakly electron-donating, which can influence the nucleophilicity of the adjacent nitrogen atoms.

-

Base and Solvent System: The choice of base and solvent plays a crucial role. The use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generates the pyrazolate anion. The counter-ion of the base can then coordinate with the nitrogen atoms, influencing the site of alkylation. For instance, smaller cations like Li⁺ tend to favor alkylation at the less hindered nitrogen, while larger cations like K⁺ or Cs⁺ can favor alkylation at the more sterically hindered nitrogen.[8]

-

Alkylating Agent: The nature of the ethylating agent (e.g., ethyl iodide, diethyl sulfate, ethyl bromide) can also affect the outcome. More reactive alkylating agents may exhibit less selectivity.

To favor the formation of the desired 1-ethyl-3-methyl-1H-pyrazole (N1 alkylation), conditions that direct the ethyl group to the nitrogen adjacent to the methyl group are required. This can often be achieved by carefully selecting the base and solvent combination.[8]

Caption: Workflow for the N-alkylation of 3-methylpyrazole.

Experimental Protocol: N-Alkylation of 3-Methylpyrazole

This protocol is designed to favor the formation of the 1-ethyl-3-methyl-1H-pyrazole isomer based on established methodologies for regioselective N-alkylation of pyrazoles.[9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Methylpyrazole | 82.10 | 50 | 4.11 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 75 | 10.37 g |

| Ethyl Iodide (EtI) | 155.97 | 60 | 4.8 mL (9.36 g) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 100 mL |

| Ethyl Acetate | 88.11 | - | As needed |

| Water | 18.02 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 3-methylpyrazole (4.11 g, 50 mmol) and anhydrous dimethyl sulfoxide (100 mL).

-

Base Addition: Add finely powdered anhydrous potassium carbonate (10.37 g, 75 mmol) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

-

Alkylation: Add ethyl iodide (4.8 mL, 60 mmol) dropwise to the suspension over 15 minutes, ensuring the temperature does not exceed 30°C.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's completion by TLC or GC-MS.

-

Work-up: Pour the reaction mixture into ice-cold water (300 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 100 mL) to remove residual DMSO, followed by a brine wash (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers and obtain pure 1-ethyl-3-methyl-1H-pyrazole.

Product Characterization

The final product, 1-ethyl-3-methyl-1H-pyrazole, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl group on the pyrazole ring, and a singlet for the proton at the C4 position of the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons, the methylene carbon, and the three carbons of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-ethyl-3-methyl-1H-pyrazole (C₆H₁₀N₂ = 110.16 g/mol ).

Conclusion and Outlook

Both the Knorr synthesis and the N-alkylation of 3-methylpyrazole represent viable pathways for the synthesis of 1-ethyl-3-methyl-1H-pyrazole. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the capabilities for purification. The N-alkylation approach may offer better control over regioselectivity, provided the reaction conditions are carefully optimized. For both methods, a thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is paramount for a successful synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important heterocyclic compound.

References

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.

- Kudyakova, Y. S., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335.

- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Di Sarno, V., et al. (2022).

-

Jetir.org. (2018). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. Retrieved from [Link]

-

YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

- Di Sarno, V., et al. (2022).

-

PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

- Popova, L. M., et al. (2021).

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

World Journal of Chemical Education. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Scientia Iranica. (2016). A fast and highly e cient protocol for synthesis of dihydropyrano[7][12]pyrazole compounds using acidic ionic liquid 3-methyl-1-su. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Retrieved from [Link]

-

Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

- Di Sarno, V., et al. (2022).

- Google Patents. (n.d.). N-alkylation method of pyrazole.

-

LookChem. (n.d.). Synthesis and characterization of acetone hydrazones. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. jk-sci.com [jk-sci.com]

- 3. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR [m.chemicalbook.com]

- 11. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

1-ethyl-3-methyl-1H-pyrazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole (CAS No. 30433-57-9) is a substituted pyrazole, a class of five-membered heterocyclic compounds featuring two adjacent nitrogen atoms.[1] The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[2][3][4] This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications of this versatile building block. The strategic placement of the ethyl and methyl groups on the pyrazole ring provides a stable, N-alkylated core that is primed for further functionalization, making it a valuable starting material for the synthesis of novel compound libraries aimed at discovering new therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 1-Ethyl-3-methyl-1H-pyrazole is an aromatic heterocycle, a property conferred by the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons (four from the two double bonds and two from the lone pair of the N-H parent pyrazole, which is delocalized). The N1-alkylation with an ethyl group prevents tautomerism, locking the substitution pattern and simplifying its reactive profile compared to its N-H counterpart.

Caption: 2D Structure of 1-Ethyl-3-methyl-1H-pyrazole.

The physical properties of the compound are summarized below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 30433-57-9 | [1] |

| Molecular Formula | C₆H₁₀N₂ | |

| Molecular Weight | 110.16 g/mol | [1][5] |

| Boiling Point | 152 °C | [1] |

| Density | 0.966 g/cm³ | [6] |

| Melting Point | 115 °C | [1][6] |

| Note: The reported melting point appears unusually high for a compound with this boiling point and may be erroneous. It is expected to be a liquid at room temperature. |

Synthesis: The Knorr Pyrazole Synthesis

Expertise & Causality: The most reliable and direct route to 1,3-disubstituted pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[7] This reaction is a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9] For the synthesis of 1-ethyl-3-methyl-1H-pyrazole, the logical precursors are pentane-2,4-dione (a symmetrical 1,3-dicarbonyl) and ethylhydrazine . The use of an unsymmetrical hydrazine with a symmetrical dicarbonyl is a key strategic choice that prevents the formation of regioisomers, leading to a single, well-defined product. The reaction proceeds under mild, often acid-catalyzed conditions, and is driven by the formation of the stable aromatic pyrazole ring.[10]

Caption: Reaction scheme for the Knorr synthesis of 1-ethyl-3-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended before moving to the next stage.

-

Reagent Preparation & Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1.0 eq).

-

Dissolve the dione in a suitable solvent, such as ethanol or glacial acetic acid (approx. 5 volumes).

-

Causality: Acetic acid can act as both the solvent and the acid catalyst required to facilitate the initial imine formation.[8] Ethanol is a common alternative for its good solvency and appropriate boiling point.

-

-

Reaction Execution:

-

To the stirring solution, add ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate, 1.0 eq) portion-wise. If using a salt, an equivalent of base (e.g., sodium acetate) may be required to liberate the free hydrazine.

-

Self-Validation: The addition is often exothermic. Control the rate of addition to maintain a gentle reflux. A color change may be observed.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC), using the starting dione as a reference. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution (to neutralize any acid catalyst), followed by brine.

-

Causality: This aqueous work-up removes water-soluble impurities, residual acid, and salts.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil via fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Self-Validation: The final product should be a clear liquid. Confirm its identity and purity using the spectroscopic methods detailed in the next section.

-

Spectroscopic and Analytical Characterization

Authenticating the structure of the synthesized molecule is paramount. The following spectroscopic data are predicted based on the known behavior of pyrazole derivatives and serve as a benchmark for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-4 | ~5.9 - 6.1 | d (or t) | 1H | Pyrazole Ring H | Located in the aromatic region, typically upfield of benzene protons. Coupling to H-5. |

| H-5 | ~7.2 - 7.4 | d | 1H | Pyrazole Ring H | Deshielded relative to H-4 due to proximity to the N-ethyl group. Coupling to H-4. |

| N-CH₂ | ~3.9 - 4.1 | q | 2H | Ethyl CH₂ | Methylene group adjacent to a nitrogen atom. Coupled to the ethyl CH₃. |

| C-CH₃ | ~2.1 - 2.3 | s | 3H | Methyl on Ring | A singlet, as there are no adjacent protons. |

| N-CH₂-CH₃ | ~1.3 - 1.5 | t | 3H | Ethyl CH₃ | Triplet due to coupling with the adjacent CH₂ group. |

| ¹³C NMR | Predicted Shift (ppm) | Assignment | Rationale |

| C-3 | ~148 - 152 | Pyrazole C-CH₃ | Quaternary carbon attached to nitrogen and bearing the methyl group. |

| C-5 | ~137 - 140 | Pyrazole C-H | Aromatic CH carbon adjacent to two nitrogen atoms. |

| C-4 | ~104 - 107 | Pyrazole C-H | Aromatic CH carbon, typically the most upfield ring carbon.[11][12] |

| N-CH₂ | ~45 - 48 | Ethyl CH₂ | Methylene carbon attached to nitrogen. |

| C-CH₃ | ~13 - 15 | Methyl on Ring | Typical shift for a methyl group on an aromatic ring. |

| N-CH₂-CH₃ | ~14 - 16 | Ethyl CH₃ | Terminal methyl group of the ethyl substituent. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3100-3150 cm⁻¹: Aromatic C-H stretch (from the pyrazole ring).

-

~2850-2980 cm⁻¹: Aliphatic C-H stretch (from the ethyl and methyl groups).

-

~1500-1580 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): Expected at m/z = 110.16, corresponding to the molecular formula C₆H₁₀N₂.

-

Key Fragments: Common fragmentation pathways for N-alkyl pyrazoles involve the loss of components from the alkyl chain (e.g., loss of ethylene, [M-28]) or cleavage of the ring.[13]

Chemical Reactivity and Derivatization Potential

The utility of 1-ethyl-3-methyl-1H-pyrazole in drug discovery stems from its predictable reactivity, which allows for controlled structural modification.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, acylation).

-

Positional Selectivity: In 1,3-disubstituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site. Therefore, electrophilic attack occurs almost exclusively at this position.[14] The N1 and N2 positions are already substituted or part of the aromatic system, and the C3 and C5 positions are electronically less favored and more hindered.

-

Trustworthiness of Protocol: This high regioselectivity is a critical feature for drug development, as it ensures that derivatization leads to a single, predictable isomer, simplifying synthesis and purification.

Caption: Regioselective electrophilic substitution at the C4 position.

General Protocol for C4-Bromination:

-

Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Cool the solution in an ice bath.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform a standard aqueous work-up to isolate the 4-bromo-1-ethyl-3-methyl-1H-pyrazole product.[15]

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its presence in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and numerous kinase inhibitors highlights its ability to interact favorably with biological targets.[16][17]

1-Ethyl-3-methyl-1H-pyrazole serves as an ideal starting point for building molecular diversity:

-

Scaffold for Libraries: The C4 position can be readily functionalized via electrophilic substitution or metallation followed by quenching with an electrophile. This allows for the rapid generation of a library of analogues where a variety of substituents can be installed at a defined position.

-

Vectorial Growth: The ethyl and methyl groups provide specific steric and lipophilic properties that can be used to probe binding pockets of target proteins. The N-ethyl group, in particular, can project into solvent-exposed regions or fill specific hydrophobic pockets.

-

Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a desirable property for drug candidates. The N-alkylation prevents metabolic N-dealkylation pathways that can occur with other heterocycles.

Safety and Handling

While specific toxicity data for 1-ethyl-3-methyl-1H-pyrazole is limited, data from related pyrazoles and general laboratory safety principles should be followed.

-

Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction.[5]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 519018-28-1, 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Retrieved from [Link]

-

Merck Index. (n.d.). Knorr Pyrazole Synthesis. In The Merck Index Online. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Chemcd. (n.d.). 30433-57-9 1-ethyl-3-methyl-1h-pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-ethyl-3-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 16. Fragmentation of 1-methyl-3-nitropyrazole 28. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Retrieved from [Link]

-

Wiley Online Library. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

-

PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Bentham Science. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 1-Ethyl-3-methylpyrazole | 30433-57-9 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. echemi.com [echemi.com]

- 7. Knorr Pyrazole Synthesis [drugfuture.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aromatic Reactivity [www2.chemistry.msu.edu]

- 15. lookchem.com [lookchem.com]

- 16. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-ethyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical properties of 1-ethyl-3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole derivatives.

Introduction: The Significance of 1-ethyl-3-methyl-1H-pyrazole

Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in drug discovery. The specific substitution pattern of an ethyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring in 1-ethyl-3-methyl-1H-pyrazole imparts a unique combination of lipophilicity and polarity, influencing its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, from designing synthetic routes to formulating and interpreting biological assays.

Core Physical Properties

The physical state of 1-ethyl-3-methyl-1H-pyrazole at ambient temperature is a liquid. The available data on its key physical properties are summarized in the table below. It is important to note that while some experimental values are available, others are estimated or derived from data on closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [1][2] |

| Molecular Weight | 110.16 g/mol | [1][2] |

| Boiling Point | 152 °C | [3] |

| Density | 0.96 g/cm³ | [3] |

| Refractive Index | 1.4768 (estimate) | [3] |

| Melting Point | 115 °C (Note: This value is likely for a different compound or a salt, as it is unusually high for this structure) | [3] |

| Physical State | Liquid at room temperature | Inferred from boiling point |

Note on Melting Point: The reported melting point of 115 °C is inconsistent with the compound's structure and its liquid state at room temperature as suggested by its boiling point. It is highly probable that this value corresponds to a derivative or a salt of 1-ethyl-3-methyl-1H-pyrazole. Further experimental verification is required to establish the accurate melting point or freezing point of the pure compound.

Solubility Profile

-

Water: Likely to have limited to moderate solubility in water due to the presence of the nitrogen atoms capable of hydrogen bonding, counteracted by the hydrophobic alkyl substituents.

-

Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): Expected to be miscible or highly soluble in these solvents due to dipole-dipole interactions and the potential for hydrogen bonding.

-

Nonpolar Organic Solvents (e.g., Toluene, Hexane): Expected to have good solubility in these solvents due to the presence of the alkyl groups.

-

Chlorinated Solvents (e.g., Dichloromethane): Expected to be highly soluble.

Spectroscopic and Analytical Characterization

While specific spectra for 1-ethyl-3-methyl-1H-pyrazole are not widely published, the expected spectroscopic features can be inferred from its structure and data from analogous pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the protons on the pyrazole ring.

-

An ethyl group with a triplet for the methyl protons and a quartet for the methylene protons.

-

A singlet for the methyl group attached to the pyrazole ring.

-

Two distinct signals for the protons at the 4- and 5-positions of the pyrazole ring, likely appearing as doublets or singlets depending on the coupling constants.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, including the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-ethyl-3-methyl-1H-pyrazole is expected to exhibit characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations within the pyrazole ring and its substituents. The absence of an N-H stretching band (typically around 3100-3500 cm⁻¹) would confirm the N-alkylation of the pyrazole ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern of pyrazoles often involves the loss of nitrogen (N₂) and cleavage of the substituents on the ring.[4][5]

Synthesis and Purification

A common and effective method for the synthesis of N-alkylated pyrazoles is the alkylation of the corresponding N-unsubstituted pyrazole. The following protocol is a generalized procedure for the synthesis of 1-ethyl-3-methyl-1H-pyrazole, adapted from established methods for pyrazole alkylation.

Experimental Protocol: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

Reaction Scheme:

Caption: Synthesis of 1-ethyl-3-methyl-1H-pyrazole.

Materials:

-

3-Methylpyrazole

-

Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous dimethylformamide (DMF) or acetonitrile as the solvent

-

Diethyl ether or ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpyrazole in the chosen anhydrous solvent (e.g., DMF).

-

Addition of Base: Add a slight excess (e.g., 1.2 equivalents) of the base (e.g., potassium carbonate) to the solution.

-

Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide, 1.1 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 1-ethyl-3-methyl-1H-pyrazole.

-

Causality Behind Experimental Choices:

-

Choice of Base: A base is required to deprotonate the pyrazole ring, making the nitrogen atom more nucleophilic for the alkylation reaction. Potassium carbonate is a common choice as it is a mild and inexpensive base.

-

Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction.

-

Purification by Vacuum Distillation: As 1-ethyl-3-methyl-1H-pyrazole is a liquid with a relatively high boiling point, vacuum distillation is the preferred method for purification to prevent decomposition at higher temperatures.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-ethyl-3-methyl-1H-pyrazole (CAS 30433-57-9) should be consulted for detailed safety information.[6] General safety precautions for handling pyrazole derivatives should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

-

In case of contact: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Thermal Stability

There is no specific data available on the thermal decomposition of 1-ethyl-3-methyl-1H-pyrazole. However, pyrazole derivatives are generally considered to be thermally stable. Decomposition would likely occur at elevated temperatures and may involve the cleavage of the N-ethyl and C-methyl bonds, as well as the fragmentation of the pyrazole ring.

Conclusion

This technical guide provides a consolidated overview of the known and predicted physical properties of 1-ethyl-3-methyl-1H-pyrazole. While some key experimental data, particularly regarding solubility and specific spectroscopic analyses, remain to be fully elucidated in the public domain, this guide serves as a foundational resource for researchers. The provided synthesis protocol, based on established chemical principles, offers a reliable starting point for the preparation and purification of this compound. As with any chemical, adherence to strict safety protocols is essential.

References

-

Chemcd. (n.d.). 30433-57-9 1-ethyl-3-methyl-1h-pyrazole. Retrieved from [Link]

-

Appchem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole. Retrieved from [Link]

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L. (n.d.). IR handout.pdf.

-

Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

1-ethyl-3-methyl-1H-pyrazole structural isomers

An In-depth Technical Guide to the Structural Isomers of 1-Ethyl-3-Methyl-1H-Pyrazole

Executive Summary

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development, forming the structural basis for a multitude of leading drugs and commercial products.[1][2] Its value lies in its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] However, the synthesis of substituted pyrazoles, particularly non-symmetrical ones like 1-ethyl-3-methyl-1H-pyrazole, is frequently complicated by a lack of regioselectivity, yielding mixtures of structural isomers.[6] Differentiating and isolating these isomers is critical, as subtle changes in substituent placement can profoundly alter a molecule's pharmacological and toxicological profile.

This guide provides a comprehensive exploration of the structural isomers of 1-ethyl-3-methyl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into regioselective synthesis strategies, rigorous methods for structural elucidation, and a comparative analysis of the primary isomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Pyrazole Core and the Challenge of Regioselectivity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3][7] Its ability to participate in hydrogen bonding and its metabolic stability make it an ideal building block for designing potent and selective therapeutic agents. The synthesis of N-substituted pyrazoles is most commonly achieved through the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.

The primary challenge arises when a non-symmetrical hydrazine (like ethylhydrazine or methylhydrazine) reacts with a non-symmetrical 1,3-dicarbonyl. This process can lead to two distinct regioisomers, as the initial nucleophilic attack can occur at either of the two carbonyl carbons. For the system , the key isomers include:

-

1-Ethyl-3-methyl-1H-pyrazole

-

1-Ethyl-5-methyl-1H-pyrazole

-

1-Methyl-3-ethyl-1H-pyrazole

-

1-Methyl-5-ethyl-1H-pyrazole

Controlling the reaction to favor a single isomer is a significant synthetic hurdle, making the purification and characterization of the resulting mixture a mandatory and often complex task.[6][8]

Part 1: The Synthesis of Ethyl-Methyl-1H-Pyrazoles: A Game of Regioselectivity

The synthesis of these isomers hinges on the Knorr condensation. The choice of reactants directly dictates the potential products. For instance, reacting ethylhydrazine with pentane-2,4-dione will produce a mixture of 1-ethyl-3,5-dimethyl-pyrazole (not our target) or, if reacting with an asymmetric diketone, a mixture of regioisomers. To obtain the ethyl-methyl combination, one must react ethylhydrazine with a methyl-substituted diketone or methylhydrazine with an ethyl-substituted diketone.

The reaction of a substituted hydrazine with a β-diketone proceeds via an intermediate that can cyclize in two ways, leading to the formation of regioisomeric pyrazoles.

Caption: General Knorr synthesis yielding a mixture of regioisomers.

Factors Influencing Regioselectivity

The ratio of the resulting isomers is not arbitrary and can be influenced by several factors. Understanding these allows for the optimization of the synthesis towards the desired product.

-

Steric Hindrance: The bulkier substituent on the hydrazine (e.g., ethyl vs. methyl) and on the diketone will influence the site of initial attack and the subsequent cyclization pathway.

-

Electronic Effects: The electrophilicity of the two carbonyl carbons in the diketone plays a crucial role. The more electrophilic carbon is typically attacked preferentially.

-

Solvent and pH: The reaction conditions can dramatically alter the outcome. Acidic conditions can protonate the carbonyls, altering their reactivity. Some studies have shown that using fluorinated alcohols as solvents can significantly improve regioselectivity by modulating hydrogen-bonding interactions during the cyclization step.[6]

Protocol 1: Synthesis of 1-Ethyl-3-methyl- and 1-Ethyl-5-methyl-1H-pyrazole

This protocol describes the synthesis from ethylhydrazine and 1,1,1-trifluoro-2,4-pentanedione, which often produces a mixture that must be separated. The principle is adaptable to other diketones.

Objective: To synthesize a mixture of 1-ethyl-3-methyl- and 1-ethyl-5-methyl-1H-pyrazole for subsequent separation and analysis.

Materials:

-

Ethylhydrazine

-

Pentane-2,4-dione

-

Ethanol (or a fluorinated alcohol like TFE for improved selectivity[6])

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pentane-2,4-dione (1.0 eq) in ethanol (5 mL per mmol of diketone).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Slowly add ethylhydrazine (1.1 eq) to the solution at room temperature. The reaction is often exothermic; maintain control with an ice bath if necessary.

-

Once the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of 1-ethyl-3,5-dimethyl-pyrazole isomers (Note: using an asymmetric diketone is necessary for the target isomers).

-

Self-Validation: The crude product must be analyzed by ¹H NMR or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the formed regioisomers before proceeding to purification.[9]

-

Purification: Separate the isomers using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Part 2: Structural Elucidation and Characterization

Unambiguous identification of each isomer is impossible without rigorous spectroscopic analysis. NMR spectroscopy is the most powerful tool for this purpose.[8][10]

Comparative NMR Spectroscopy

The chemical environment of each proton and carbon atom is unique for each isomer, resulting in distinct chemical shifts in ¹H and ¹³C NMR spectra. The primary distinguishing features are the chemical shifts of the pyrazole ring proton (at C4), the methyl group protons, and the ethyl group protons.[11]

| Compound | Pyrazole H-4 (s) | N-CH₂ (q) | N-CH₂-CH₃ (t) | C-CH₃ (s) |

| 1-Ethyl-3-methyl-1H-pyrazole | ~5.9-6.1 ppm | ~4.0-4.2 ppm | ~1.4-1.5 ppm | ~2.2-2.3 ppm |

| 1-Ethyl-5-methyl-1H-pyrazole | ~5.8-6.0 ppm | ~4.1-4.3 ppm | ~1.3-1.4 ppm | ~2.4-2.5 ppm |

| 1-Methyl-3-ethyl-1H-pyrazole | ~5.9-6.1 ppm | ~2.6-2.8 ppm (q) | ~1.2-1.3 ppm (t) | ~3.7-3.9 ppm (N-CH₃, s) |

| 1-Methyl-5-ethyl-1H-pyrazole | ~5.8-6.0 ppm | ~2.8-3.0 ppm (q) | ~1.2-1.3 ppm (t) | ~3.9-4.1 ppm (N-CH₃, s) |

| Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃) for Ethyl-Methyl-Pyrazole Isomers. Data is inferred from structurally similar compounds.[11][12][13] |

Causality of Chemical Shifts:

-

N1-Substituent Effect: The substituent on the N1 position influences the electron density across the ring. An ethyl group at N1 will have a different electronic and steric effect compared to a methyl group, subtly altering the shifts of all other protons.

-

C3 vs. C5 Methyl Group: A methyl group at the C5 position is adjacent to the N1-ethyl group, leading to a slightly different chemical shift compared to a methyl group at the C3 position due to through-space (anisotropic) effects. This is often the most reliable way to distinguish between the 1,3- and 1,5-isomers. Nuclear Overhauser Effect (NOE) experiments can definitively confirm the spatial proximity between the N1-ethyl protons and the C5-methyl protons.[8]

Protocol 2: SOP for NMR Analysis

Objective: To acquire high-quality ¹H, ¹³C, and 2D NMR spectra for definitive structural assignment.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a trace of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[11]

-

Shimming: Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (for ambiguous cases):

-

COSY: To establish proton-proton coupling relationships (e.g., within the ethyl group).

-

HSQC/HMQC: To correlate protons with their directly attached carbons.

-

HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are invaluable for confirming the overall carbon skeleton and substituent placement.

-

NOESY: To confirm the 1,5-isomer by observing the spatial correlation between the N1-CH₂ protons and the C5-CH₃ protons.[8]

-

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

Caption: Workflow for isomer separation and characterization.

Part 3: Isomer Profiles and Applications

While specific applications for each individual isomer are often proprietary or embedded in broader patent literature, the general biological profile of substituted pyrazoles provides a strong indication of their potential utility in drug development.[14] The pyrazole scaffold is a known pharmacophore for a range of targets.

-

Anti-inflammatory Activity: Many pyrazole derivatives, including the blockbuster drug Celecoxib, are potent inhibitors of cyclooxygenase-2 (COX-2), making them effective anti-inflammatory agents.[7][15]

-

Anticancer Activity: Substituted pyrazoles have been shown to inhibit various kinases, which are critical targets in oncology.[4][7] They can exhibit cytotoxic effects against numerous cancer cell lines.[16]

-

Antimicrobial and Antifungal Agents: The pyrazole ring is present in compounds that show significant activity against bacteria and fungi, including drug-resistant strains.[1][17]

-

Agrochemicals: Pyrazole derivatives are widely used as herbicides and insecticides. Tebufenpyrad, for example, is a commercial acaricide built on an N-methylpyrazole core.[6]

The specific arrangement of ethyl and methyl groups on the pyrazole ring will fine-tune the molecule's size, shape, and lipophilicity, thereby influencing its binding affinity to biological targets and its overall ADME (absorption, distribution, metabolism, and excretion) properties. Therefore, the synthesis and screening of all possible isomers are essential steps in the early stages of a drug discovery or agrochemical development program.

Conclusion

The structural isomers of 1-ethyl-3-methyl-1H-pyrazole represent a microcosm of the challenges and opportunities inherent in modern synthetic and medicinal chemistry. While their synthesis via classical methods is straightforward, it is often plagued by a lack of regiocontrol, necessitating careful optimization of reaction conditions. The ability to reliably separate and unequivocally characterize each isomer using advanced spectroscopic techniques is paramount. Each distinct isomer is a unique chemical entity with its own potential biological activity. A thorough understanding of their synthesis and properties empowers researchers to unlock the full potential of the pyrazole scaffold in the quest for novel therapeutics and advanced materials.

References

-

Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research. Link

-

Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Link

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Link

-

Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (n.d.). ChemicalBook. Link

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Link

-

Bovonsombat, P., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Link

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Link

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). The Journal of Organic Chemistry. Link

-

1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR. (n.d.). ChemicalBook. Link

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. Link

-

Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents. Link

-

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Link

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Link

-

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem. Link

-

Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences. Link

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Supporting Information. Link

-

1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook. Link

-

Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (2014). AIP Publishing. Link

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Link

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Link

-

Regioselective Preparation of N Methylpyrazole Derivative. (2009). ResearchGate. Link

-

A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem. Link

-

The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents. Link

-

1-Ethyl-3-methyl-1H-pyrazole. (n.d.). BLD Pharm. Link

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. Link

-

Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (2014). ResearchGate. Link

-

Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2017). ResearchGate. Link

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI. Link

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Link

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). PDF. Link

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Link

-

Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents. Link

-

3-Ethyl-1-methyl-1H-pyrazole. (n.d.). PubChem. Link

-

Preparation of 3-methylpyrazole. (n.d.). Google Patents. Link

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. Link

-

¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. (n.d.). ResearchGate. Link

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences. Link

-

4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. (n.d.). LookChem. Link

-

Mass spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Link

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]

- 13. 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

Spectroscopic characterization of 1-ethyl-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The precise substitution pattern on the pyrazole ring profoundly influences its physicochemical properties and biological function. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of 1-ethyl-3-methyl-1H-pyrazole, offering insights into the causality behind experimental choices and presenting self-validating protocols.

Molecular Structure and Isomerism

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-methylpyrazole, can result in two regioisomers: 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole.[2][3] Distinguishing between these isomers is a critical aspect of characterization, and the spectroscopic techniques detailed herein are instrumental in achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-ethyl-3-methyl-1H-pyrazole, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum provides a fingerprint of the molecule, allowing for the identification of the ethyl and methyl groups and their positions on the pyrazole ring. The chemical shifts and coupling patterns of the pyrazole ring protons are particularly diagnostic for confirming the substitution pattern.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Weigh 5-10 mg of 1-ethyl-3-methyl-1H-pyrazole and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

Data Interpretation and Expected Spectrum

The expected ¹H NMR spectral data for 1-ethyl-3-methyl-1H-pyrazole is summarized below. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (ring) | ~7.2-7.4 | d | ~2.0-2.5 |

| H4 (ring) | ~5.9-6.1 | d | ~2.0-2.5 |

| N-CH₂ (ethyl) | ~4.0-4.2 | q | ~7.3 |

| C-CH₃ (methyl) | ~2.2-2.4 | s | - |

| CH₂-CH₃ (ethyl) | ~1.3-1.5 | t | ~7.3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the substitution pattern.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition:

-

Record the spectrum on the same NMR spectrometer.

-

Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

-

Data Interpretation and Expected Spectrum

The expected ¹³C NMR chemical shifts for 1-ethyl-3-methyl-1H-pyrazole are presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (ring) | ~148-150 |

| C5 (ring) | ~138-140 |

| C4 (ring) | ~104-106 |

| N-CH₂ (ethyl) | ~45-47 |

| C-CH₃ (methyl) | ~13-15 |

| CH₂-CH₃ (ethyl) | ~15-17 |

Note: These are estimated values based on data for similar pyrazole derivatives.[6]

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1-ethyl-3-methyl-1H-pyrazole, IR spectroscopy can confirm the presence of C-H bonds in the alkyl groups and the pyrazole ring, as well as the C=N and C=C bonds characteristic of the heterocyclic system.

Experimental Protocol: FT-IR

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[4]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

The typical spectral range is 4000-400 cm⁻¹.[7]

-

Data Interpretation and Expected Spectrum

The expected characteristic IR absorption bands for 1-ethyl-3-methyl-1H-pyrazole are listed below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3150 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium-Strong |

| C=N stretch (pyrazole ring) | 1580-1650 | Medium |

| C=C stretch (pyrazole ring) | 1400-1500 | Medium-Strong |

Note: The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the N-alkylation of the pyrazole ring.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of 1-ethyl-3-methyl-1H-pyrazole in a volatile solvent like dichloromethane or ethyl acetate.

-

Data Acquisition:

-

Inject the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.[8]

-

The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Electron Ionization (EI) is a common method for generating ions.

-

Data Interpretation and Expected Spectrum

-

Molecular Ion Peak (M⁺): The molecular formula of 1-ethyl-3-methyl-1H-pyrazole is C₆H₁₀N₂. The expected molecular weight is approximately 110.16 g/mol .[9] The mass spectrum should show a prominent molecular ion peak at m/z = 110.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkyl pyrazoles involve the loss of alkyl groups. Expected fragments for 1-ethyl-3-methyl-1H-pyrazole include:

-

[M-15]⁺: Loss of a methyl group (m/z = 95).

-

[M-28]⁺: Loss of ethene from the ethyl group (m/z = 82).

-

[M-29]⁺: Loss of an ethyl radical (m/z = 81).

-

Mass Spectrometry Workflow Diagram

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the NMR Data Interpretation of 1-ethyl-3-methyl-1H-pyrazole

Abstract